Norethindronacetat-3-Ethylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

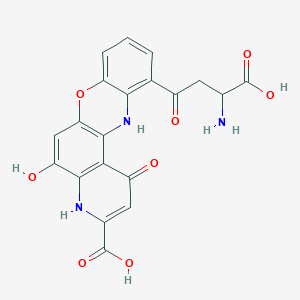

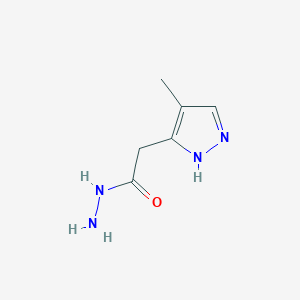

Norethindrone Acetate 3-Ethyl Ether, also known as Norethisterone Acetate, is a synthetic, orally active progestin . It is used orally as a hormonal contraceptive, in the treatment of gynecological disorders such as abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause . It works by increasing levels of the hormone progesterone in your body .

Molecular Structure Analysis

Norethindrone Acetate 3-Ethyl Ether has a molecular formula of C24H32O3 and a molecular weight of 368.51 . Detailed information about its molecular structure can be found in chemical databases .Physical And Chemical Properties Analysis

Norethindrone Acetate 3-Ethyl Ether has a density of 1.1±0.1 g/cm3 and a boiling point of 481.8±45.0 °C at 760 mmHg . More detailed physical and chemical properties can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Genitourinares Syndrom der Menopause (GSM) Behandlung

Norethindronacetat-3-Ethylester: wurde bei der Entwicklung eines neuartigen Intrauterinpessars eingesetzt, das für die räumlich-zeitliche Freisetzung der Verbindung als gegenöstrogene Intervention bei der Behandlung von GSM konzipiert ist . Dieser Zustand betrifft Millionen von Frauen weltweit, und die derzeitige Behandlung beinhaltet oral oder vaginal verabreichte Östrogene, die zu einer Endometriumhyperplasie führen können. Die Verwendung von Gestagenen wie Norethindronacetat bietet ein Mittel, um den Auswirkungen von Östrogen auf das Endometriumgewebe entgegenzuwirken, wodurch unerwünschte Nebenwirkungen verringert und therapeutische Ergebnisse verbessert werden .

Pharmazeutische Qualitätssicherung

In der pharmazeutischen Industrie unterliegt This compound strengen Qualitätssicherungsverfahren. Eine neu validierte, stabilitätsindizierende Umkehrphasen-Hochleistungsflüssigchromatographie (RP-HPLC)-analytische Methode wurde zur Bestimmung von Verunreinigungen in Norethindronacetat und deren Abbau nach den Richtlinien der ICH Q2 entwickelt . Diese Methode ist entscheidend, um die Sicherheit und Wirksamkeit von pharmazeutischen Produkten zu gewährleisten, die Norethindronacetat enthalten.

Arzneimittelverabreichungssysteme

Die Eigenschaften der Verbindung werden für den Einsatz in fortschrittlichen Arzneimittelverabreichungssystemen untersucht. Ihre Stabilität und Kompatibilität mit verschiedenen Polymeren machen sie zu einem idealen Kandidaten für Formulierungen mit verzögerter Freisetzung, die so angepasst werden können, dass das Arzneimittel über einen längeren Zeitraum mit einer kontrollierten Geschwindigkeit freigesetzt wird .

Wirkmechanismus

Target of Action

Norethindrone Acetate 3-Ethyl Ether, also known as Norethisterone Acetate, is a progestin, a synthetic progestogen . Its primary target is the progesterone receptor , the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity .

Mode of Action

Norethindrone Acetate 3-Ethyl Ether acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. It is a prodrug of norethisterone in the body .

Pharmacokinetics

Norethindrone Acetate 3-Ethyl Ether is subject to first-pass metabolism after oral dosing, resulting in an absolute bioavailability of approximately 64% for norethindrone . It is rapidly and extensively metabolized after its intravenous administration to women . The medication is a prodrug of norethindrone in the body .

Result of Action

Norethindrone Acetate 3-Ethyl Ether is used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders . It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone .

Action Environment

The action of Norethindrone Acetate 3-Ethyl Ether can be influenced by various environmental factors. For instance, it has been suggested that a combination of ethinylestradiol and norethindrone may cause embryonic damage in a zebrafish model in a dose and time responsive manner

Safety and Hazards

Zukünftige Richtungen

Norethindrone Acetate 3-Ethyl Ether is currently used for contraception, treatment of abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause . Future research may focus on its potential uses in other medical conditions, as well as further investigation into its safety and efficacy .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the conversion of Norethindrone to Norethindrone Acetate followed by the reaction of Norethindrone Acetate with Ethanol in the presence of Acid catalyst to form Norethindrone Acetate 3-Ethyl Ether.", "Starting Materials": [ "Norethindrone", "Acetic Anhydride", "Pyridine", "Ethanol", "Sulfuric Acid" ], "Reaction": [ "Step 1: Norethindrone is reacted with Acetic Anhydride in the presence of Pyridine to form Norethindrone Acetate.", "Step 2: Norethindrone Acetate is then reacted with Ethanol in the presence of Sulfuric Acid catalyst to form Norethindrone Acetate 3-Ethyl Ether.", "Step 3: The product is then purified by recrystallization or chromatography." ] } | |

CAS-Nummer |

50717-99-2 |

Molekularformel |

C24H32O3 |

Molekulargewicht |

368.5 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1 |

InChI-Schlüssel |

BKNXOKQXQDHUJC-KAGYXSEVSA-N |

Isomerische SMILES |

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@@]4(C#C)OC(=O)C)C |

SMILES |

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |

Kanonische SMILES |

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |

Synonyme |

3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B114781.png)

![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)

![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)